4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid
Overview
Description
4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid is a chemical compound with the molecular formula C16H22N2O4. It is a derivative of piperazine and benzoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Boc Protecting Group: The piperazine ring is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Benzoic Acid: The Boc-protected piperazine is coupled with benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, trifluoroacetic acid (TFA) is commonly used.
Coupling Reagents: DCC and DMAP are used for amide bond formation.
Oxidizing and Reducing Agents: Hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Free Amine: Formed after Boc deprotection.
Scientific Research Applications
4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid involves its interaction with molecular targets through its functional groups:
Boc Group: Provides protection during synthetic steps and can be removed to reveal the active amine.
Carboxylic Acid Group: Participates in forming amide bonds with other molecules.
Piperazine Ring: Acts as a scaffold for further functionalization and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the piperazine ring.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-8-17-13(10-18)11-4-6-12(7-5-11)14(19)20/h4-7,13,17H,8-10H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFZILQIQHEJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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